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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589612 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of N-Methoxyanhydrovobasinediol and its derivatives has not

been explicitly reported in the reviewed scientific literature. The following application notes and

protocols describe a proposed synthetic pathway based on established chemical principles and

analogous reactions reported for other indole alkaloids. These protocols are intended for

feasibility assessment and further development by qualified researchers.

Introduction
Vobasine alkaloids, a class of monoterpene indole alkaloids, are of significant interest due to

their complex molecular architecture and potential biological activities.[1][2] While numerous

vobasine-type alkaloids have been isolated and characterized, the synthesis of novel

derivatives remains a compelling area of research for exploring structure-activity relationships.

This document outlines a proposed synthetic strategy to access a novel derivative, N-
Methoxyanhydrovobasinediol, starting from the naturally occurring vobasine. The proposed

synthesis involves a three-stage process: N-oxidation and subsequent methylation to yield the

N-methoxy moiety, stereoselective dihydroxylation of the ethylidene side chain, and finally, an

acid-catalyzed intramolecular cyclization to form the anhydro-diol structure.
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The proposed multi-step synthesis to obtain N-Methoxyanhydrovobasinediol from vobasine

is depicted below. Each key transformation is detailed in the subsequent sections.

Vobasine Vobasine N-Oxide  m-CPBA   N-Methoxyvobasine  MeI or (MeO)2SO2   N-Methoxyvobasinediol  OsO4, NMO   N-Methoxyanhydrovobasinediol  H+ cat.  

Click to download full resolution via product page

Caption: Proposed synthesis of N-Methoxyanhydrovobasinediol.

Experimental Protocols
Stage 1: Synthesis of N-Methoxyvobasine
This stage involves the N-oxidation of the tertiary amine in the vobasine core, followed by N-

methylation to introduce the methoxy group.

3.1.1. Protocol for N-Oxidation of Vobasine

This protocol is adapted from general procedures for the N-oxidation of tertiary amine-

containing alkaloids.[3][4]

Objective: To synthesize Vobasine N-Oxide.

Materials:

Vobasine (starting material)

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas
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Procedure:

Dissolve Vobasine (1.0 eq) in anhydrous DCM under an inert atmosphere of argon.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled Vobasine solution over 15-

20 minutes.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure to yield the crude Vobasine N-

Oxide.

Purify the crude product by flash column chromatography.

3.1.2. Protocol for N-Methoxylation of Vobasine N-Oxide

This protocol is based on general methods for the alkylation of N-oxides.

Objective: To synthesize N-Methoxyvobasine from Vobasine N-Oxide.

Materials:

Vobasine N-Oxide

Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)

Anhydrous solvent (e.g., Acetonitrile or DMF)

Inert atmosphere (Argon or Nitrogen)

Procedure:
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Dissolve Vobasine N-Oxide (1.0 eq) in the chosen anhydrous solvent under an inert

atmosphere.

Add the methylating agent (MeI or (MeO)₂SO₂, 1.2 eq) to the solution.

Stir the reaction mixture at room temperature or with gentle heating, monitoring progress

by TLC.

Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous sodium

thiosulfate for MeI).

Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain N-Methoxyvobasine.
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Stage 1: N-Methoxylation

Vobasine

N-Oxidation with m-CPBA

Vobasine N-Oxide

N-Methylation (e.g., MeI)

N-Methoxyvobasine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-Methoxyvobasine.

Stage 2: Dihydroxylation of N-Methoxyvobasine
This stage aims to introduce a diol functionality at the ethylidene side chain.

Objective: To synthesize N-Methoxyvobasinediol.

Materials:

N-Methoxyvobasine

Osmium tetroxide (OsO₄), typically as a solution in t-butanol
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N-Methylmorpholine N-oxide (NMO)

Solvent mixture (e.g., acetone/water or THF/water)

Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

Procedure:

Dissolve N-Methoxyvobasine (1.0 eq) in the solvent mixture.

Add NMO (1.5 eq).

To this stirring solution, add a catalytic amount of OsO₄ solution.

Stir the reaction at room temperature and monitor by TLC. The reaction mixture will likely

turn dark.

Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂SO₃

or NaHSO₃ and stir for 30-60 minutes.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield N-Methoxyvobasinediol.

Stage 3: Formation of the Anhydro-Bridge
This final stage involves an acid-catalyzed intramolecular cyclization to form the proposed

anhydro-diol.

Objective: To synthesize N-Methoxyanhydrovobasinediol.

Materials:

N-Methoxyvobasinediol
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Anhydrous solvent (e.g., Toluene or Dichloromethane)

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))

Dean-Stark apparatus (if using toluene to remove water)

Procedure:

Dissolve N-Methoxyvobasinediol (1.0 eq) in the anhydrous solvent.

Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-TsOH).

If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove the water

formed during the reaction. If using DCM, the reaction may proceed at room temperature.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated

aqueous NaHCO₃ solution).

Separate the organic layer and extract the aqueous layer with the reaction solvent.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain the final compound, N-
Methoxyanhydrovobasinediol.

[Vobasine Structure] 1. N-Oxidation
2. N-Methoxylation [Proposed Final Structure]Dihydroxylation Dehydration/

Cyclization

Click to download full resolution via product page

Caption: Key transformations in the proposed synthesis.

Data Presentation (Hypothetical)
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As this is a proposed synthesis, no experimental quantitative data is available. Should the

synthesis be successful, the following tables should be used to summarize the key data for

each synthesized derivative.

Table 1: Synthesis Yields and Physical Data

Compound
ID

Molecular
Formula

Molecular
Weight (
g/mol )

Step Yield
(%)

Overall
Yield (%)

Physical
Appearance

1 C₂₁H₂₄N₂O₃ 352.43 - -
Off-white

solid

2 C₂₁H₂₄N₂O₄ 368.43 TBD TBD TBD

3 C₂₂H₂₆N₂O₄ 382.45 TBD TBD TBD

4 C₂₂H₂₈N₂O₅ 416.47 TBD TBD TBD

5 C₂₂H₂₆N₂O₄ 398.45 TBD TBD TBD

Starting material: Vobasine (1). Intermediates: Vobasine N-Oxide (2), N-Methoxyvobasine (3),

N-Methoxyvobasinediol (4). Final Product: N-Methoxyanhydrovobasinediol (5). TBD: To Be

Determined.

Table 2: Spectroscopic Data Summary (Hypothetical)

Compound ID
¹H NMR Key Shifts
(δ, ppm)

¹³C NMR Key Shifts
(δ, ppm)

MS (m/z) [M+H]⁺

1 Literature values Literature values 353.18

2 TBD TBD 369.18

3 TBD TBD 383.19

4 TBD TBD 417.20

5 TBD TBD 399.19
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Concluding Remarks
The presented application notes provide a theoretical framework for the synthesis of N-
Methoxyanhydrovobasinediol derivatives. The protocols are based on well-established

transformations in organic synthesis and alkaloid chemistry. Researchers attempting this

synthesis should be aware of the challenges associated with multi-step synthesis on complex

natural product scaffolds, including potential side reactions, purification difficulties, and the

need for extensive spectroscopic characterization to confirm the structures of the novel

intermediates and the final product. Successful synthesis of these derivatives would provide

valuable compounds for biological screening and further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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